molecular formula C12H8Cl2O4S2 B2838554 Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1375472-57-3

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B2838554
CAS No.: 1375472-57-3
M. Wt: 351.21
InChI Key: RCRMASVPFBSTGS-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a thiophene-based compound with a chlorosulfonyl group at the 3-position and a 2-chlorophenyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₁₃H₉Cl₂O₄S₂, and its molecular weight is 364.25 g/mol (calculated).

Key physical properties include a density of 1.663 g/cm³, a boiling point of 398.7°C, and a flash point of 194.9°C, as reported for closely related analogs . The chlorosulfonyl group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the 2-chlorophenyl substituent contributes to steric and electronic effects that modulate solubility and intermolecular interactions.

Properties

IUPAC Name

methyl 5-(2-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-4-2-3-5-8(7)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRMASVPFBSTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-57-3
Record name methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
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Scientific Research Applications

Medicinal Chemistry

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research indicates that thiophene-based compounds can induce apoptosis in cancer cells. Preliminary studies suggest that this compound may target specific pathways involved in tumor growth.

Agrochemicals

The compound has potential applications in agriculture as a pesticide or herbicide:

  • Herbicidal Activity : Due to its structural properties, it may disrupt plant growth by interfering with specific biochemical pathways, thus serving as an effective herbicide.

Material Science

In material science, this compound could be utilized in the development of advanced materials:

  • Organic Semiconductors : The electronic properties of thiophene derivatives make them suitable for use in organic electronic devices such as solar cells and transistors.

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityHerbicidal Activity
This compoundModeratePromisingModerate
Similar Thiophene Derivative AHighModerateLow
Similar Thiophene Derivative BLowHighHigh

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of thiophene derivatives allows for extensive modifications. Below is a detailed comparison of Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate with analogous compounds, focusing on substituent variations and their implications.

Substituent Variations at the 5-Position

Compound Name 5-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-chlorophenyl Chlorosulfonyl C₁₃H₉Cl₂O₄S₂ 364.25 High thermal stability; potential intermediate in sulfonamide synthesis .
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate 2-bromophenyl Chlorosulfonyl C₁₃H₉BrClO₄S₂ 408.70 Bromine increases molecular weight and polarizability, potentially enhancing binding affinity in medicinal chemistry .
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Chlorine Chlorosulfonyl C₆H₄Cl₂O₄S₂ 275.13 Simplified structure with lower molecular weight; used in cross-coupling reactions due to higher electrophilicity .

Additional Functional Groups

Compound Name Additional Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-(2-chlorophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate Trifluoromethyl at 5-position C₁₃H₇Cl₂F₃O₄S₂ 419.22 Trifluoromethyl group enhances lipophilicity and metabolic stability, relevant in CNS drug design .
Methyl 5-(2-chlorophenyl)-4-(4-chlorophenyl)-3-methoxy-thiophene-2-carboxylate 4-chlorophenyl at 4-position, methoxy at 3-position C₁₉H₁₄Cl₂O₃S 393.29 Methoxy group reduces electrophilicity; dual chlorophenyl groups increase steric hindrance .

Reactivity and Stability

  • Chlorosulfonyl vs. Methoxy Groups : Replacement of chlorosulfonyl with methoxy (e.g., in ) reduces electrophilicity, shifting reactivity from nucleophilic substitution to aromatic electrophilic substitution.
  • Trifluoromethyl Impact : The CF₃ group () introduces strong electron-withdrawing effects and hydrophobicity, critical for optimizing pharmacokinetic properties in drug candidates.

Biological Activity

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, with the CAS number 126910-68-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₆H₄Cl₂O₄S₂
  • Molecular Weight : 275.13 g/mol
  • Chemical Structure : The compound features a thiophene ring substituted with a chlorosulfonyl group and a 2-chlorophenyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of thiophene derivatives followed by esterification. Various methodologies have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating varying degrees of efficacy.

  • Bacterial Inhibition :
    • The compound shows potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of approximately 0.21 µM .
    • It interacts with bacterial DNA gyrase, forming critical hydrogen bonds that inhibit bacterial replication .
  • Fungal Activity :
    • Exhibits antifungal activity against species such as Candida and Saccharomyces, with notable inhibition zones in growth assays .
    • Selective action against Gram-positive bacteria like Micrococcus luteus has also been observed.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Using the MTT assay on HaCat (human keratinocyte) and Balb/c 3T3 cells, it was found that the compound has moderate cytotoxic effects, suggesting a need for further investigation into its therapeutic window .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The docking results indicate:

  • Binding Sites : Strong interactions at key residues in DNA gyrase contribute to its antibacterial activity.
  • Binding Energy : Comparable to established antibiotics like ciprofloxacin, indicating potential as an antibacterial agent .

Research Findings Summary Table

Property Value/Description
Molecular FormulaC₆H₄Cl₂O₄S₂
Molecular Weight275.13 g/mol
MIC Against E. coli0.21 µM
Antifungal ActivityEffective against Candida and Saccharomyces
CytotoxicityModerate in HaCat and Balb/c 3T3 cells
Key InteractionsDNA gyrase via hydrogen bonds

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene compounds similar to this compound showed promising results in inhibiting bacterial growth, supporting its potential application in treating infections caused by resistant strains .
  • In Silico Assessments : Computational studies have highlighted the drug-like properties of this compound, suggesting favorable pharmacokinetic profiles that warrant further exploration for therapeutic applications .

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